Cyclohexene-4,4,5,5-D4

Description

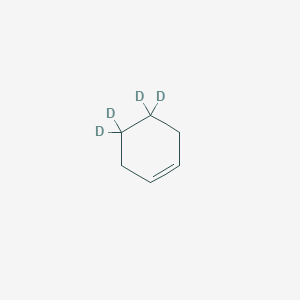

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5-tetradeuteriocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC=CCC1([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies

Regioselective and Stereoselective Synthesis of Cyclohexene-4,4,5,5-D4

The creation of specifically labeled cyclohexenes such as this compound is accomplished through synthetic routes that control the exact position of deuterium (B1214612) incorporation. General H/D exchange reactions on cyclohexene (B86901) often lack selectivity and can lead to product mixtures, necessitating more refined approaches. oup.com

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings with well-defined stereochemistry and regiochemistry. wikipedia.orgucalgary.ca The synthesis of deuterated cyclohexenes can be achieved by using isotopically labeled starting materials. cdnsciencepub.comcdnsciencepub.com

To synthesize this compound, the reaction would involve the cycloaddition of 1,3-butadiene (B125203) with ethylene-d4. Conversely, the reaction of butadiene-1,1,4,4-d4 with non-deuterated ethylene (B1197577) yields the isomeric product, cyclohexene-3,3,6,6-d4 (B74388). cdnsciencepub.comcdnsciencepub.com The concerted nature of the Diels-Alder mechanism ensures that the deuterium atoms from the labeled ethylene are located specifically at the C4 and C5 positions of the resulting cyclohexene ring, without scrambling. ucalgary.cacdnsciencepub.com

| Diene | Dienophile | Product | Reference |

|---|---|---|---|

| 1,3-Butadiene | Ethylene-d4 | This compound | cdnsciencepub.com, cdnsciencepub.com |

| Butadiene-1,1,4,4-d4 | Ethylene | Cyclohexene-3,3,6,6-d4 | cdnsciencepub.com, cdnsciencepub.com |

A highly precise method for synthesizing specific cyclohexene isotopologues involves the stepwise reduction of benzene (B151609) coordinated to a transition metal complex. nih.govosti.gov Research has demonstrated that a tungsten complex, {WTp(NO)(PMe3)}, can bind to benzene and facilitate a sequence of four additions (two protons and two hydrides) to convert the aromatic ring into a coordinated cyclohexene molecule. nih.govresearchgate.net

The power of this method lies in the ability to use deuterated or proteated reagents (acid and hydride) at each specific step, allowing for the exact placement of deuterium atoms. nih.gov To produce this compound, the tungsten-bound benzene would undergo a specific sequence of reagent additions. The process offers exceptional control over both regiochemistry and stereochemistry. nih.gov The resulting cyclohexene can be released from the tungsten complex by oxidation. nih.gov This methodology allows for the creation of a wide array of cyclohexene isotopologues and stereoisotopomers from a common starting material. osti.govresearchgate.net

| Step | Reagent Type | Reagent Used | Intermediate Formed | Reference |

|---|---|---|---|---|

| 1 | Acid | H⁺ | η²-1,3-Cyclohexadiene Complex | nih.gov |

| 2 | Acid | D⁺ | η³-Cyclohexenyl Complex | nih.gov |

| 3 | Hydride | D⁻ | Deuterated η²-Cyclohexene Complex | nih.gov |

| 4 | Hydride | D⁻ | Final η²-Cyclohexene-4,4,5,5-D4 Complex | nih.gov |

The transition metal-mediated strategy can be extended to prepare deuterated cyclohexenes bearing additional functional groups. nih.govresearchgate.net By starting with a functionalized benzene derivative, the same tungsten-complex-mediated reduction sequence can be applied to generate functionalized and selectively deuterated cyclohexene isotopologues. Examples include the synthesis of cyclohexene complexes bearing trifluoromethyl (CF3) and cyano (CN) groups. researchgate.netresearchgate.net This demonstrates the versatility of the method for creating complex, isotopically labeled building blocks for various scientific applications. researchgate.net

Control of Isotopic Purity and Distribution

A critical challenge in preparing deuterated compounds is achieving high isotopic purity and preventing unintended isotopic scrambling. researchgate.netacs.org Traditional methods, such as catalytic H/D exchange, can be unselective and lead to mixtures of isotopologues that are difficult to separate. nih.govosti.gov

The tungsten-mediated synthesis from benzene provides exceptional control over isotopic distribution, leading to high levels of isotopic purity. nih.govosti.gov The purity of the resulting cyclohexene isotopologues can be precisely measured using techniques like high-resolution mass spectrometry (HRMS). osti.gov This high degree of precision is crucial for applications in pharmaceutical research, where isotopic impurities can complicate the interpretation of pharmacokinetic and metabolic data. acs.org The ability to generate isotopologues that are essentially free of misdeuterated impurities is a significant advantage of this synthetic approach. acs.org

| Synthetic Method | Key Feature | Typical Isotopic Purity | Reference |

|---|---|---|---|

| Tungsten-Mediated Reduction | Stepwise, controlled addition of H/D | High (e.g., ≥90% for desired isotopomer) | nih.gov, acs.org |

| Catalytic H/D Exchange | Exchange with D₂O source | Variable, often results in mixtures | oup.com |

Preparation of Deuterated Cyclohexene Derivatives (e.g., Cyclohexene Oxide Isotopologues)

Once this compound is synthesized with high isotopic purity, it can serve as a starting material for the preparation of various deuterated derivatives. A common derivative is cyclohexene oxide, an epoxide. The synthesis of a specific isotopologue, such as this compound oxide, would involve the epoxidation of the parent deuterated alkene.

This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The reaction adds a single oxygen atom across the double bond of the cyclohexene ring, preserving the location of the deuterium atoms on the saturated carbon positions. This allows for the creation of deuterated cyclohexene oxide isotopologues with the same isotopic purity as the starting deuterated cyclohexene. researchgate.net

Mechanistic Investigations Through Deuterium Labeling and Isotope Effects

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies

The DKIE is the ratio of the rate constant of a reaction with a light isotopologue (kH) to the rate constant of the same reaction with a heavy isotopologue (kD). wikipedia.org This effect primarily arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org A primary KIE (typically kH/kD > 2) is observed when the C-H/D bond is broken in the rate-determining step, while smaller secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgepfl.ch

Quantitative measurement of the kH/kD ratio allows for a precise assessment of the degree to which a C-H bond is cleaved in the transition state of the rate-limiting step. While specific DKIE studies on Cyclohexene-4,4,5,5-D4 are not prominently documented in the reviewed literature, highly relevant data comes from studies on its isotopologue, cyclohexene-3,3,6,6-d4 (B74388). In mechanistic studies of unimolecular gas-phase reactions induced by field ionization, this deuterated variant was used to probe reaction pathways. researchgate.net

In photoredox-catalyzed allylic C-H arylation, competitive isotope effects were measured to understand the catalytic cycle for cyclohexene (B86901). nih.gov These experiments are crucial for determining the first irreversible step in the reaction mechanism. nih.gov

Table 1: Example of Deuterium Kinetic Isotope Effect in a Palladium-Catalyzed Allylic C-H Activation Note: This data is for d2-allylbenzene, a related substrate class, to illustrate typical KIE values in allylic C-H activation.

| Reaction Type | Measured kH/kD | Indication |

|---|---|---|

| Allylic C-H Alkylation | 5.5 ± 0.07 | C-H bond is broken in the selectivity-determining step. dtu.dk |

| Allylic C-H Acetoxylation | 4.5 | C-H activation is the rate-determining step. dtu.dk |

The magnitude of the DKIE is a powerful diagnostic tool for identifying the rate-determining step (RDS) of a reaction. baranlab.org A significant primary KIE provides strong evidence that C-H bond cleavage is the slowest step in the reaction sequence. dtu.dk This information is critical for constructing an accurate picture of the reaction's transition state. For instance, in palladium-catalyzed allylic C-H amination and acetoxylation, KIE values of 4.7 and 4.5, respectively, supported the theory that C-H activation is the rate-determining step. dtu.dk

Furthermore, the absence of deuterium scrambling (the migration of deuterium atoms to other positions in the molecule) can indicate that the C-H activation step is irreversible under the reaction conditions. dtu.dk This was observed in several palladium-catalyzed allylic functionalization reactions, providing further clarity on the mechanism. dtu.dk

Probing Reaction Mechanisms and Intermediates

Deuterium labeling is instrumental in distinguishing between proposed reaction pathways and verifying the existence of key intermediates.

The direct arylation of allylic C-H bonds using photoredox catalysis has been the subject of mechanistic debate. nih.gov One proposed mechanism involves a hydrogen atom transfer (HAT) from the cyclohexene to a catalyst-generated thiyl radical, forming an allylic radical. This is followed by a radical-radical coupling with a dicyanobenzene (DCB) radical anion to form the C-C bond. nih.gov An alternative mechanism suggests that the DCB radical anion is captured by the olefin first, followed by a HAT event. nih.gov

Deuterium-labeling studies were employed to resolve these conflicting mechanisms. nih.gov By using deuterated cyclohexene, researchers could track the position of the deuterium atoms in the products and intermediates, establishing the intermediacy of an allylic radical species. nih.gov The measurement of competitive isotope effects further supported a mechanism involving an irreversible HAT to form the allylic radical of cyclohexene as the initial key step. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental step in many radical reactions, involving the concerted movement of a proton and an electron. scripps.edu The use of deuterated substrates like this compound is essential for confirming that a reaction proceeds via a HAT mechanism. A large KIE indicates that the abstraction of the hydrogen (or deuterium) atom is part of the rate-limiting step. nih.gov

Studies on HAT from cyclohexane (B81311) derivatives have revealed that the reactivity of C-H bonds is highly dependent on their stereochemical position. Absolute rate constants for HAT from various cycloalkanes to the cumyloxyl radical were measured, showing that tertiary equatorial C-H bonds are significantly more reactive (by a factor of 10-14) than the corresponding tertiary axial C-H bonds. nih.gov This enhanced reactivity is attributed to the release of 1,3-diaxial strain in the transition state for equatorial HAT, whereas increased torsional strain deactivates the axial C-H bonds. nih.gov These findings provide a quantitative evaluation of how strain release influences the transition state in radical processes involving cyclohexene rings. nih.gov

Mass spectrometry provides a unique environment to study the intrinsic reactivity of ions in the gas phase, free from solvent effects. Studies using field ionization kinetics on cyclohexene and specifically cyclohexene-3,3,6,6-d4 have provided deep insight into their unimolecular reactions at very short timescales (10⁻¹¹ to 10⁻⁵ seconds). researchgate.net

A key finding was the rapid randomization, or "scrambling," of the hydrogen and deuterium atoms in the cyclohexene-3,3,6,6-d4 molecular ion. This scrambling was observed to start within 10 picoseconds (1 x 10⁻¹¹ s) and was complete within 1 nanosecond (1 x 10⁻⁹ s). researchgate.net This rapid atom exchange is proposed to occur through a series of successive 1,3-allylic rearrangements within the ion structure. researchgate.net

The fragmentation of the cyclohexene molecular ion was also investigated. Mechanisms for the formation of major fragment ions observed in the mass spectrum, such as the loss of ethylene (B1197577) ([M - C₂H₄]⁺), a methyl radical ([M - CH₃]⁺), and an allyl radical ([M - C₃H₅]⁺), were proposed based on these isotopic labeling studies. researchgate.net The primary dissociation pathway for the cyclohexene radical cation is the retro-Diels-Alder reaction, which yields ionized 1,3-butadiene (B125203) and neutral ethylene. researchgate.netresearchgate.net

Isomerization Pathways (e.g., Thermal Isomerization of Bicyclo[4.2.0]oct-7-ene)

Deuterium labeling has been instrumental in clarifying the mechanism of the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene. One proposed pathway involves a direct disrotatory ring opening. An alternative pathway suggests a conrotatory opening to the transient cis,trans-1,3-cyclooctadiene, which then isomerizes to the more stable cis,cis-diene via a nih.govacs.org hydrogen shift or a trans-to-cis double bond rotation. nih.govacs.orgresearchgate.net

To distinguish between these possibilities, the thermal isomerization of 2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene was studied. This compound is structurally related to this compound in that the deuterium atoms are placed on the saturated ring. The observed deuterium kinetic isotope effect (kH/kD) at 250°C was found to be 1.17 (1.04 per deuterium atom). nih.govacs.org This small, secondary isotope effect is inconsistent with a mechanism involving a nih.govacs.org hydrogen shift, which would be expected to exhibit a much larger primary isotope effect. nih.govresearchgate.net The experimental results strongly support the direct disrotatory ring-opening mechanism as the preferred pathway for this thermal isomerization. nih.govacs.org

| Deuterated Substrate | Temperature (°C) | kH/kD (observed) | kH/kD (per D) | Conclusion |

|---|---|---|---|---|

| 2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene | 250 | 1.17 | 1.04 | Rules out nih.govacs.org hydrogen shift, supports direct disrotatory ring opening |

| 7,8-d₂-bicyclo[4.2.0]oct-7-ene | 238 | 1.20 | 1.10 | Supports direct disrotatory ring opening |

Electrophilic Additions and Stereochemistry (e.g., Oxymercuration, Deuteroboration)

The stereochemistry of electrophilic additions to the cyclohexene ring can be meticulously traced using deuterated substrates. In oxymercuration, for instance, the reaction of an alkene with a mercury(II) salt in the presence of water leads to the formation of a hydroxymercurial compound. The stereochemistry of this addition is crucial for understanding the reaction mechanism. While specific studies on this compound are not detailed, the principles of using deuterated cyclohexenes to probe these mechanisms are well-established. Deuterium labeling at specific positions allows for the unambiguous determination of the relative orientation of the newly introduced functional groups, confirming, for example, the anti-addition pathway in many cases.

Deuteroboration, the addition of a boron-deuterium bond across the double bond, is another electrophilic addition where deuterium labeling is key. The subsequent oxidation of the organoborane intermediate allows for the stereospecific introduction of a hydroxyl group. By using a deuterated cyclohexene and a non-deuterated borane, or vice versa, the regio- and stereochemistry of the hydroboration-oxidation sequence can be precisely determined. The analysis of the resulting deuterated cyclohexanol (B46403) by techniques like NMR spectroscopy reveals the syn-addition nature of the hydroboration step.

Hydrogen-Deuterium Scrambling and Exchange Processes

Hydrogen-deuterium (H-D) scrambling and exchange reactions, often catalyzed by metals, provide insights into the fundamental steps of catalytic cycles, such as C-H activation and the formation of surface-bound intermediates. acs.orgresearchgate.netrsc.org When cyclohexene is exposed to deuterium gas over metal catalysts like palladium or platinum, deuterium can be incorporated into both the allylic and vinylic positions of the cyclohexene molecule that desorbs from the surface. acs.org This observation is not fully explained by classical hydrogenation mechanisms and suggests the involvement of other surface intermediates that facilitate the exchange. acs.org

Studies on various metal catalysts have shown that the patterns of deuterium incorporation can be highly dependent on the metal and reaction conditions. acs.orgrsc.org For example, during deuterogenation over palladium-on-charcoal, cyclohexene has been observed to exchange deuterium at both allylic and olefinic positions. acs.org The use of specifically labeled compounds like this compound would allow for a more detailed investigation of these scrambling processes, helping to differentiate between various proposed mechanisms, such as those involving π-allyl intermediates or intramolecular hydrogen shifts on the catalyst surface.

Oxidative Addition Mechanisms

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a lower oxidation state is oxidized by the addition of a molecule, breaking a bond in that molecule. The use of deuterated substrates can provide valuable information about the mechanism of these reactions through the measurement of kinetic isotope effects. Secondary β-deuterium isotope effects have been used to probe the electronic changes at the metal center during oxidative addition.

For example, an inverse isotope effect (kH/kD < 1) has been observed in some organometallic transformations, which can be attributed to the inductive electron-donating effect of deuterium. This effect arises because the C-D bond is slightly shorter and stronger than the C-H bond. In the context of cyclohexene, studying the oxidative addition of a C-H versus a C-D bond from a deuterated cyclohexene like this compound to a metal center would allow for the determination of a primary kinetic isotope effect. A significant kH/kD > 1 would indicate that C-H bond cleavage is involved in the rate-determining step of the reaction. While specific studies on the oxidative addition of this compound are not prominent, the principles established with other deuterated hydrocarbons are directly applicable. rutgers.eduumb.edu

Base-Mediated Hydride Shifts in Cyclohexene Synthesis

Deuterium labeling studies have been crucial in establishing the mechanism of certain cyclohexene syntheses that involve hydride shifts. For example, in a tandem acceptorless dehydrogenation- nih.govacs.org-hydride shift cascade reaction to form acyl-cyclohexenes, deuterium labeling confirmed that a novel base-mediated nih.govacs.org-hydride shift is a key step. nih.govacs.orgresearchgate.net

In these studies, specifically deuterated diol starting materials were used. The position of the deuterium label in the final cyclohexene product provided direct evidence for the intramolecular nature of the hydride shift. nih.govnih.gov The absence of deuterium scrambling between molecules in crossover experiments further solidified the proposed intramolecular mechanism. nih.gov These experiments highlight how isotopic labeling can unravel complex reaction cascades that might otherwise be difficult to decipher.

| Reaction Type | Deuterium Labeling Finding | Mechanistic Implication |

|---|---|---|

| Iridium-catalyzed annulation | No crossover of deuterium label between differently labeled reactants | The intramolecular nih.govacs.org-hydride shift is a key step in the cascade |

| Base-mediated annulation | Position of deuterium in the product is consistent with a nih.govacs.org-hydride shift | Confirms the operation of this novel hydride shift pathway |

Photochemical Rearrangements

The photochemistry of cyclic enones, such as cyclohexenones, is rich and varied, often leading to complex molecular rearrangements. sci-hub.sebaranlab.org Deuterium labeling is a key technique to trace the skeletal changes that occur upon photoexcitation. For instance, the lumiketone rearrangement of 4,4-disubstituted cyclohexenones involves the formation of a bicyclo[3.1.0]hexanone. youtube.com

While specific photochemical studies of this compound are not extensively documented, the principles of using deuterium as a tracer are clear. For example, in the photochemical rearrangement of testosterone, irradiation in deuterated tert-butanol (B103910) led to the incorporation of deuterium into the product, indicating the involvement of an intermediate that can undergo hydrogen-deuterium exchange with the solvent. sci-hub.se In photochemical [2+2] cycloadditions involving cyclohexenones, the stereochemistry of the resulting cyclobutane (B1203170) ring can be determined with greater certainty when one of the components is stereospecifically deuterated. libretexts.orgnsf.govnih.gov The position of the deuterium atoms in the product provides a direct probe of the stereochemical course of the cycloaddition. wikipedia.org

Regioselectivity and Stereoselectivity Determination

The precise placement of deuterium atoms in this compound and related isotopologues provides a powerful handle for determining the regioselectivity and stereoselectivity of chemical reactions. nih.govnih.gov The distinct nuclear magnetic resonance (NMR) signature of deuterium, or its effect on the signals of neighboring carbon and proton nuclei, allows for the unambiguous assignment of the positions of newly introduced atoms or functional groups. nih.govdocbrown.info

For example, in a reaction that could potentially yield multiple regioisomers, the use of a deuterated starting material simplifies the ¹H NMR spectrum of the product mixture, as the signals corresponding to the deuterated positions are absent. Furthermore, in ¹³C NMR spectroscopy, the carbon atoms bonded to deuterium exhibit a characteristic triplet (due to C-D coupling) and are shifted to a slightly different chemical shift (the isotope shift), allowing for their clear identification. nih.gov

A tungsten-complex-mediated method for the synthesis of a wide variety of stereospecifically deuterated cyclohexenes has been developed. nih.govnih.govacs.org This methodology allows for the controlled incorporation of deuterium at specific positions with high stereoselectivity. The resulting deuterated cyclohexenes can then be used as probes in various chemical transformations. The analysis of the products of these reactions, for instance by releasing the cyclohexene from the metal complex and analyzing it by NMR or mass spectrometry, confirms the regio- and stereochemical outcome of the reaction. nih.gov This approach has been used to confirm the stereochemistry of protonation and hydride addition steps in the synthesis of these deuterated cyclohexenes. nih.gov

The ability to synthesize a library of specifically deuterated cyclohexene isotopologues and stereoisotopomers opens the door to detailed mechanistic studies and the precise determination of regioselectivity and stereoselectivity in a wide range of organic reactions. nih.govnih.govresearchgate.net

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural analysis of Cyclohexene-4,4,5,5-D4 in solution. The selective incorporation of four deuterium (B1214612) atoms significantly simplifies the proton spectra and provides unique insights through deuterium and carbon-13 observation.

High-Resolution ¹H, ²H, and ¹³C NMR for Structural Elucidation and Quantification

High-resolution ¹H, ²H, and ¹³C NMR spectra collectively confirm the precise structure and isotopic purity of this compound.

¹H NMR: The ¹H NMR spectrum is simplified compared to unlabeled cyclohexene (B86901). The signals corresponding to the protons at the C4 and C5 positions are absent. This leaves resonances for the vinylic protons (H-1/H-2) and the allylic protons (H-3/H-6). The integration of the remaining signals relative to an internal standard allows for quantification. The absence of complex splitting from H-4/H-5 protons simplifies the multiplicity of the allylic proton signals.

²H NMR: The ²H (or D) NMR spectrum provides direct evidence of deuteration. A single resonance peak is typically observed, corresponding to the four equivalent deuterium atoms at the C4 and C5 positions. The chemical shift in the ²H spectrum is identical to where the corresponding protons would have appeared in the ¹H spectrum.

¹³C NMR: The ¹³C NMR spectrum is a definitive tool for structural confirmation. The introduction of deuterium at C4 and C5 has two main effects:

Isotope Shift: The resonance for the deuterated carbons (C-4/C-5) is shifted slightly upfield compared to unlabeled cyclohexene due to the isotope effect.

C-D Coupling: In a proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons appear as multiplets (typically a 1:2:3:2:1 quintet for a CD₂ group) due to coupling with the two deuterium nuclei (spin I=1). The signals for the non-deuterated carbons (C-1/C-2 and C-3/C-6) remain as singlets. This allows for unambiguous assignment of all carbon atoms in the ring nih.gov.

| ¹H NMR | Data for this compound |

| Assignment | Approx. Chemical Shift (ppm) |

| Vinylic (CH =CH ) | ~5.7 |

| Allylic (CH ₂) | ~2.0 |

| Saturated (CD ₂) | Absent |

| ¹³C NMR | Data for this compound |

| Assignment | Approx. Chemical Shift (ppm) |

| Vinylic (C H=C H) | ~127 |

| Allylic (C H₂) | ~25 |

| Saturated (C D₂) | ~22 (shifted upfield) |

1D and 2D NMR Techniques for Peak Assignment and Connectivity

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all signals and establish the bonding network.

1D NMR: Standard ¹H and ¹³C spectra provide initial information on the chemical environments of the nuclei.

2D NMR:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between coupled protons. For this compound, a cross-peak would be observed between the vinylic protons (~5.7 ppm) and the allylic protons (~2.0 ppm), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons directly to the carbons they are attached to. It would show a correlation between the vinylic proton signal and the vinylic carbon signal, as well as between the allylic proton signals and the allylic carbon signal. No correlations would be observed for the deuterated C4 and C5 positions in the ¹H dimension.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons, helping to piece together the molecular framework. For example, the vinylic protons would show correlations to the allylic carbons, and vice-versa.

Conformational Analysis and Equilibria Studies (e.g., Ring Inversion, Substituent Effects)

Cyclohexene exists in a half-chair conformation. At room temperature, it undergoes rapid ring inversion between two equivalent half-chair forms. This process can be studied using variable-temperature (VT) NMR spectroscopy tandfonline.comnih.govcdnsciencepub.com.

Ring Inversion: As the temperature is lowered, the rate of ring inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single, time-averaged signals for the axial and equatorial allylic protons will broaden and then resolve into separate signals for each distinct environment. The energy barrier for this ring inversion can be calculated from the coalescence temperature tandfonline.com. For cyclohexene itself, this barrier is relatively low. The presence of deuterium at the 4 and 5 positions is not expected to significantly alter the energy barrier of this conformational change.

Deuterium Decoupling Experiments

Deuterium decoupling is a powerful technique used to simplify spectra of deuterated compounds blogspot.combuffalo.edunorthwestern.edu.

In ¹H NMR: While the primary effect of deuteration is the removal of proton signals, small scalar couplings between deuterium and neighboring protons can sometimes cause minor broadening. Irradiating at the deuterium resonance frequency during the acquisition of the ¹H spectrum (²H decoupling) removes this coupling, resulting in sharper proton signals aps.org.

In ¹³C NMR: As mentioned, carbons bonded to deuterium appear as multiplets. Irradiating the deuterium frequency while acquiring the ¹³C spectrum collapses these multiplets into sharp singlets blogspot.com. This can increase the signal-to-noise ratio and confirm the location of deuteration. A ¹³C spectrum acquired with both ¹H and ²H decoupling would show four sharp singlets for this compound.

Solid-State NMR for Probing Structure and Dynamics in Molecular Materials

Solid-state NMR (SSNMR) provides information on the structure and dynamics of molecules in the solid phase. For deuterated compounds, ²H SSNMR is particularly informative acs.orgacs.org.

The deuterium nucleus has a quadrupole moment that interacts with the local electric field gradient. The resulting spectral lineshape is highly sensitive to the orientation of the C-D bond relative to the magnetic field. By analyzing the ²H SSNMR lineshapes at various temperatures, it is possible to characterize molecular motions, such as the rate and geometry of ring inversion or whole-molecule tumbling, in solid materials or when confined within host matrices acs.orgchemrxiv.orgresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic composition of this compound and to study its fragmentation patterns.

Molecular Ion: In electron ionization (EI) mass spectrometry, this compound will show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 86, corresponding to the formula C₆H₆D₄. This is 4 mass units higher than unlabeled cyclohexene (m/z 82), confirming the incorporation of four deuterium atoms.

Fragmentation Pattern: The most characteristic fragmentation pathway for cyclohexene under EI conditions is a retro-Diels-Alder (RDA) reaction researchgate.netyoutube.comyoutube.com. The six-membered ring cleaves to form a diene and a dienophile. For this compound, this fragmentation is highly diagnostic:

The molecule fragments into 1,3-butadiene (B125203) (C₄H₆) and a deuterated ethene molecule (C₂D₄).

This results in a neutral loss of 32 amu (for C₂D₄) from the molecular ion.

A prominent fragment ion corresponding to the 1,3-butadiene radical cation ([C₄H₆]⁺˙) is observed at m/z 54 youtube.com. The presence of this specific fragment confirms that the deuterium atoms are located on the C4 and C5 positions of the ring.

| Mass Spectrometry | Data for this compound |

| Ion | m/z (Mass/Charge) |

| [M]⁺˙ | 86 |

| [M - C₂D₄]⁺˙ | 54 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly sensitive to changes in mass and bond strength, making them ideal for studying isotopically labeled compounds umsystem.edu.

Both IR and Raman spectroscopy provide detailed information about the molecular vibrations of this compound, although they operate on different principles. IR spectroscopy measures the absorption of light that excites molecular vibrations, provided there is a change in the molecule's dipole moment ksu.edu.sa. Raman spectroscopy, conversely, is based on the inelastic scattering of light and is sensitive to vibrations that cause a change in the molecule's polarizability ksu.edu.satue.nl. This often makes Raman spectroscopy particularly effective for analyzing homo-nuclear bonds, such as the C=C bond in cyclohexene ksu.edu.sa.

The substitution of hydrogen with deuterium at the 4 and 5 positions leads to predictable shifts in the vibrational spectrum. The most significant change is observed in the C-D stretching region. C-H stretching vibrations typically appear in the 2800–3100 cm⁻¹ range. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency, approximately in the 2100–2300 cm⁻¹ range. This clear spectral window allows for the direct confirmation of deuteration.

Other vibrational modes, such as bending (scissoring, rocking, wagging) and torsional modes involving the C-D bonds, will also shift to lower wavenumbers compared to their C-H counterparts. These shifts provide a detailed vibrational "fingerprint" of the molecule, confirming the specific location of the isotopic labels.

Table 3: Comparison of Key Vibrational Frequencies for Cyclohexene and this compound

| Vibrational Mode | Typical Frequency (Cyclohexene) (cm⁻¹) | Expected Frequency (this compound) (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| =C-H Stretch | ~3020 | ~3020 | IR, Raman |

| C-H Stretch (sp³) | ~2930 | ~2930 | IR, Raman |

| C-D Stretch (sp³) | N/A | ~2150 | IR, Raman |

| C=C Stretch | ~1650 | ~1645 | Raman |

| CH₂ Scissor | ~1440 | ~1440 | IR |

Note: Frequencies are approximate and serve for illustrative comparison.

Overtone spectroscopy involves the direct excitation of high-frequency vibrations, such as C-H or C-D stretching modes, to higher vibrational energy levels (v > 1). The absorption bands for these overtones are significantly weaker than the fundamental transitions. The resulting spectra provide sensitive probes of molecular potential energy surfaces and intramolecular dynamics.

The linewidths of overtone absorptions are related to the lifetime of the excited vibrational state. This lifetime is often determined by the rate of Intramolecular Vibrational Redistribution (IVR), the process by which energy flows from the initially excited mode to other vibrational modes within the molecule.

Deuteration at the 4,4,5,5-positions of cyclohexene would have a profound impact on its IVR dynamics. The density of vibrational states is a key factor governing the rate of IVR. Replacing C-H oscillators with lower-frequency C-D oscillators alters the density of states at a given energy, which can either accelerate or decelerate the rate of energy redistribution. Studying the overtone spectra of the C-H stretches at the vinylic and allylic positions in this compound, and comparing them to unlabeled cyclohexene, can provide fundamental insights into how vibrational energy flows through the molecule's carbon framework.

Intracavity Laser Absorption (ICLA) Spectroscopy is an ultra-sensitive technique capable of measuring extremely weak absorption signals. It achieves this by placing the sample within the resonant cavity of a laser, effectively increasing the absorption path length by many orders of magnitude uni-due.de. This method allows for the detection of very weak overtone bands or the analysis of samples at very low concentrations researchgate.net.

For this compound, ICLA spectroscopy could be employed to study its gas-phase vibrational spectrum with exceptionally high sensitivity. This would enable the detection and characterization of high-order overtone transitions (e.g., Δv = 4, 5, or 6 of the C-H or C-D stretches) that are inaccessible with conventional absorption spectroscopy. The precise frequencies and intensities of these high-overtone bands provide stringent tests for theoretical models of the molecule's potential energy surface and vibrational dynamics.

Advances in techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) have made it possible to obtain vibrational spectra from single molecules. These methods utilize the localized surface plasmon resonance of metallic nanostructures to dramatically amplify the Raman signal of an adjacent molecule.

Applying single-molecule vibrational spectroscopy to this compound would offer unparalleled insight into its molecular behavior, free from ensemble averaging. By analyzing a single molecule adsorbed on a SERS-active substrate, it would be possible to probe its specific conformation, its interaction with the surface, and any fluctuations in its vibrational modes. The distinct frequency shifts of the C-D modes would serve as unambiguous internal markers to confirm that the spectrum originates from the deuterated isotopologue, providing a powerful tool for studying structure and dynamics at the ultimate limit of chemical analysis.

Molecular Rotational Resonance (MRR) Spectroscopy for Isomer and Isotopomer Differentiation

Recent advancements in MRR spectroscopy have enabled detailed studies into the isotopic purity of deuterated compounds, which are of significant interest in pharmaceutical and mechanistic studies. The substitution of hydrogen with deuterium atoms alters the moments of inertia of a molecule, resulting in a unique rotational spectrum for each isotopologue. This characteristic allows for the precise identification and quantification of different deuterated species within a sample.

Research by Weatherford-Pratt et al. has demonstrated the utility of MRR spectroscopy in optimizing the synthesis of deuterated isotopologues of cyclohexene. Their work involved the synthesis of various deuterated cyclohexene species and the use of MRR to analyze the isotopic purity and identify any "off-target" products that may have formed through side reactions. While their comprehensive study covers a range of deuterated cyclohexenes, specific experimental data for this compound is part of a broader dataset aimed at validating synthetic methodologies.

The differentiation of isomers and isotopomers by MRR spectroscopy is rooted in the precise measurement of the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule. Even a small change in the mass distribution, such as the substitution of hydrogen with deuterium, leads to measurable shifts in the rotational transition frequencies.

Below are the theoretically calculated rotational constants for various d4-cyclohexene isotopologues, which illustrate the sensitivity of the rotational spectrum to the position of isotopic substitution. These values are critical for the assignment of experimentally observed spectra and the confirmation of the specific isotopomer present in a sample.

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| cis-3,4-d2-Cyclohexene | 4680.7 | 4185.3 | 2528.1 |

| trans-3,4-d2-Cyclohexene | 4683.4 | 4186.5 | 2525.6 |

| cis-3,5-d2-Cyclohexene | 4421.8 | 4298.8 | 2525.4 |

| trans-3,5-d2-Cyclohexene | 4421.8 | 4298.8 | 2525.4 |

| cis-3,6-d2-Cyclohexene | 4681.3 | 4102.5 | 2528.2 |

| trans-3,6-d2-Cyclohexene | 4681.3 | 4102.5 | 2528.2 |

| 4,4-d2-Cyclohexene | 4681.3 | 4102.5 | 2528.2 |

This table presents theoretically calculated rotational constants for several d2-cyclohexene isotopologues to illustrate the sensitivity of MRR spectroscopy. Specific experimental data for this compound was not available in the reviewed literature.

The research findings underscore the capability of MRR spectroscopy to provide detailed mechanistic insights into chemical reactions. For instance, the identification of unexpected deuterated isotopomers can reveal scrambling reactions or alternative reaction pathways that would be difficult to detect using other analytical methods like NMR or mass spectrometry. This level of detail is crucial for optimizing reaction conditions to achieve high isotopic purity.

In the context of this compound, while a specific data table of its rotational constants is not explicitly detailed in the primary literature, the established methodology confirms that MRR spectroscopy is the definitive technique for its structural verification and purity assessment. The analysis of related deuterated cyclohexenes provides a strong basis for predicting and interpreting the rotational spectrum of this compound.

Theoretical and Computational Chemistry Applications

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For Cyclohexene-4,4,5,5-D4, MD simulations can provide detailed information on its conformational dynamics, solvent interactions, and the influence of isotopic substitution on its physical properties.

The primary influence of deuterium (B1214612) substitution at the 4 and 5 positions on the cyclohexene (B86901) ring in MD simulations arises from the change in mass of the hydrogen isotopes. This substitution of hydrogen with deuterium is known as a kinetic isotope effect. While the potential energy surface of the molecule remains largely unchanged, the heavier mass of deuterium atoms affects the vibrational frequencies of the C-D bonds compared to C-H bonds. This can lead to subtle but measurable differences in the molecule's dynamic behavior.

Key Areas of Investigation using MD Simulations:

Conformational Analysis: Cyclohexene exists in a half-chair conformation. MD simulations can explore the energy landscape of this and other possible conformations, and determine the barriers to conformational changes. The deuteration at the 4 and 5 positions would be expected to slightly alter the vibrational amplitudes and frequencies of the C-D bonds, which could in turn subtly influence the conformational preferences and the dynamics of interconversion between different conformers.

Vibrational Spectroscopy: The vibrational frequencies calculated from MD simulations can be used to interpret experimental infrared (IR) and Raman spectra. For this compound, a noticeable shift to lower frequencies for vibrational modes involving the C-D bonds is expected compared to non-deuterated cyclohexene.

While specific data tables for MD simulations of this compound are not available, the table below illustrates the expected differences in vibrational frequencies for C-H versus C-D stretching modes, a key parameter in MD force fields.

| Bond Type | Typical Vibrational Frequency (cm⁻¹) |

| C-H Stretch | ~2850 - 3000 |

| C-D Stretch | ~2100 - 2200 |

This table provides generalized frequency ranges and the actual values for this compound would require specific quantum chemical calculations.

Theoretical Studies of Excited States and Photochemical Reactions

Theoretical studies are crucial for understanding the behavior of molecules in their electronically excited states and the mechanisms of photochemical reactions. For this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to investigate its electronic transitions and reactivity upon absorption of light.

The photochemistry of cyclohexene and related compounds, like 1,3-cyclohexadiene, has been a subject of theoretical investigation. These studies often focus on pericyclic reactions, such as electrocyclic ring-opening. The presence of deuterium atoms in this compound can influence the rates and pathways of these photochemical reactions through kinetic isotope effects.

Key Aspects Explored by Theoretical Studies:

Excited State Geometries and Energies: Computational methods can determine the geometries and energies of the lowest singlet and triplet excited states. These calculations are fundamental to understanding the initial steps of any photochemical process.

Conical Intersections: Photochemical reactions often proceed through conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay back to the ground state. Theoretical studies can locate and characterize these conical intersections on the potential energy surface, providing a mechanistic understanding of the reaction pathways.

Kinetic Isotope Effects: The substitution of hydrogen with deuterium can alter the rates of photochemical reactions. Theoretical calculations can predict these kinetic isotope effects by analyzing the vibrational zero-point energies of the ground and transition states for both the deuterated and non-deuterated species. In general, reactions involving the breaking of a C-H bond are slower when a C-D bond is broken instead. While the double bond of cyclohexene is the primary chromophore, the deuteration at the allylic positions can influence the dynamics on the excited state surface.

Reaction Pathways: Theoretical studies can map out the entire reaction pathway from the photoexcited reactant to the final products. This includes identifying any intermediate species and transition states, thereby providing a complete picture of the photochemical transformation. For instance, theoretical studies on related systems have explored ring-opening and isomerization reactions.

The following table outlines the types of photochemical reactions that could be theoretically investigated for this compound and the expected influence of deuteration.

| Photochemical Reaction Type | Potential Influence of Deuteration at C4 and C5 |

| [2+2] Photocycloaddition | Minimal direct effect on the electronic transition of the double bond, but may influence the dynamics of diradical intermediates. |

| Allylic C-H/C-D Bond Cleavage | A significant primary kinetic isotope effect would be expected, slowing down the reaction rate for C-D cleavage. |

| Ring Opening Reactions | The influence would depend on the specific mechanism and the involvement of the C4 and C5 positions in the transition state. |

It is important to note that the insights presented here are based on established computational chemistry principles and studies of analogous molecules. Detailed and specific research findings for this compound would require dedicated computational investigations.

Applications As Research Probes and Standards

Mechanistic Probes in Organic Synthesis

The presence of deuterium (B1214612) atoms at the 4 and 5 positions of the cyclohexene (B86901) ring makes Cyclohexene-4,4,5,5-D4 an effective probe for elucidating reaction mechanisms, primarily through the study of the deuterium kinetic isotope effect (DKIE). The DKIE is the ratio of the rate of a reaction with a non-deuterated reactant to the rate of the same reaction with a deuterated reactant (kH/kD). By measuring this ratio, chemists can infer whether a specific C-H bond is broken in the rate-determining step of a reaction. nih.govscilit.com

A significant primary kinetic isotope effect (typically kH/kD > 2) is observed when a C-H bond to the isotopic label is cleaved in the rate-limiting step. Conversely, a smaller or negligible KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in this critical step. Secondary kinetic isotope effects, which are smaller than primary effects, can provide information about changes in hybridization at the carbon atom bearing the deuterium.

While specific studies detailing the DKIE for reactions directly involving the C-D bonds at the 4 and 5 positions of this compound are not prevalent in publicly accessible literature, the principle remains a cornerstone of mechanistic organic chemistry. For instance, in reactions such as allylic bromination or oxidation where a hydrogen atom at the allylic position (C3 or C6) is abstracted, a deuterated analog like Cyclohexene-3,3,6,6-d4 (B74388) would be a more direct probe. However, this compound can be employed to study secondary kinetic isotope effects or to ensure that reactions intended to occur at the double bond are not complicated by unforeseen rearrangements or reactions involving the C4 and C5 positions.

Table 1: Illustrative Kinetic Isotope Effects in Cyclohexene Reactions

| Reaction Type | Position of Deuteration | Expected kH/kD | Mechanistic Implication |

| Allylic Bromination with NBS | 3,3,6,6-d4 | > 2 | C-H bond breaking at the allylic position is rate-determining. |

| Epoxidation with m-CPBA | 1,2-d2 | ~1 | C-H bonds at the double bond are not broken in the rate-determining step. |

| [4+2] Cycloaddition (Diels-Alder) | 4,4,5,5-d4 | ~1 | C-H bonds at the 4 and 5 positions are not directly involved in the concerted bond formation. |

Deuterated Standards for Advanced Analytical Techniques (e.g., NMR, MS)

Deuterated compounds, including this compound, are indispensable as internal standards in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov In quantitative NMR (qNMR), a known amount of a deuterated standard is added to a sample. Since the deuterium signal is distinct from proton signals, the concentration of the analyte can be accurately determined by comparing the integral of the analyte's proton signal to the integral of the standard's signal.

In mass spectrometry, deuterated standards are used for isotope dilution analysis, a highly accurate method for quantification. A known amount of the isotopically labeled standard (e.g., this compound) is added to the sample containing the non-labeled analyte (cyclohexene or a derivative). The ratio of the analyte to the standard is then measured by MS. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, minimizing errors from extraction inefficiency or instrument variability.

Table 2: Application of this compound as an Internal Standard

| Analytical Technique | Purpose | Key Parameters |

| Quantitative ¹H NMR (qNMR) | Quantification of cyclohexene derivatives in a mixture. | A known concentration of this compound is added. The integral of a specific proton signal of the analyte is compared to the integral of a reference signal from the standard. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotope dilution analysis for the precise quantification of cyclohexene in environmental or biological samples. | A known amount of this compound is spiked into the sample. The ratio of the molecular ions (or characteristic fragment ions) of the analyte and the standard is measured. |

Building Blocks for Complex Deuterated Molecules

The selective incorporation of deuterium into organic molecules is of significant interest, particularly in pharmaceutical research. Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. scilit.comresearchgate.net this compound and other specifically deuterated cyclohexene derivatives serve as valuable building blocks for the synthesis of more complex deuterated molecules. nih.govresearchgate.net

Methods have been developed for the stereoselective synthesis of various deuterated isotopologues of cyclohexene, allowing for precise control over the placement of deuterium atoms. nih.gov These deuterated building blocks can then be elaborated through various organic reactions to introduce functional groups and build more complex molecular architectures. For example, the double bond of this compound can be functionalized through reactions such as epoxidation, dihydroxylation, or ozonolysis, leading to a variety of deuterated cyclohexane (B81311) derivatives that can be further modified.

The ability to synthesize complex molecules with deuterium at specific, non-exchangeable positions is crucial for studying metabolic pathways and for the development of deuterated drugs. The cyclohexene scaffold is a common motif in many natural products and pharmaceuticals, making deuterated cyclohexenes particularly useful starting materials.

Investigation of Conformational Dynamics in Cyclic Systems

The six-membered ring of cyclohexene exists in a half-chair conformation, and like cyclohexane, it can undergo a ring-flipping process. The study of these conformational dynamics is crucial for understanding the reactivity and properties of cyclic molecules. Deuterium labeling, as in this compound, can be a subtle but powerful tool for investigating these dynamics, often in conjunction with variable-temperature NMR spectroscopy.

While the energy barrier for the ring inversion of cyclohexene itself is relatively low, the introduction of substituents can significantly alter the conformational landscape. In such cases, the presence of deuterium at specific positions can be used to probe the equilibrium between different conformers and the kinetics of their interconversion. The deuterium atoms can influence the vibrational frequencies of the molecule, which can have a small but measurable effect on the conformational energetics.

More directly, in more complex substituted cyclohexene systems derived from this compound, the deuterium labels can serve as spectroscopic markers. The signals of the deuterium atoms in ²H NMR or the signals of the adjacent carbons in ¹³C NMR can be monitored as a function of temperature to determine the rates of conformational exchange and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) associated with the ring-flipping process.

Table 3: Representative Energy Barriers for Ring Inversion in Cyclohexane Derivatives

| Compound | Method | Activation Energy (kcal/mol) |

| Cyclohexane | NMR Spectroscopy | 10-11 |

| Methylcyclohexane (axial to equatorial) | NMR Spectroscopy | 10.3 |

| This compound | Expected to be similar to cyclohexene | ~5.3 |

| cis-1,2-Dimethylcyclohexane | NMR Spectroscopy | 10.2 |

Note: The value for this compound is an approximation based on the parent compound, as specific experimental data for this isotopologue was not found in the reviewed literature.

Future Directions in Cyclohexene 4,4,5,5 D4 Research

Advanced Spectroscopic Techniques for Elucidating Complex Dynamics

Understanding the structural and dynamic properties of deuterated molecules is fundamental to their application. Advanced spectroscopic techniques are critical for characterizing these complex systems.

Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful tool for the unambiguous analysis of deuterated cyclohexenes. acs.orgfigshare.com It can distinguish between different isotopomers and isotopologues based on their unique moments of inertia, providing a precise picture of deuterium (B1214612) placement. researchgate.net This technique has been instrumental in identifying and quantifying impurities in samples, such as under- or over-deuterated species, which can be difficult to detect with other methods like NMR or mass spectrometry. nih.govfigshare.com Neutron diffraction has also been used to validate the stereochemical assignments of deuterium positions in single crystals of these compounds. ornl.gov

The future in this area involves coupling these high-resolution techniques with methods designed to study molecular dynamics in real-time. Time-resolved spectroscopic methods, such as ultrafast time-resolved photoelectron imaging, could be applied to isomer-selected samples of Cyclohexene-4,4,5,5-D4. ultrafast-chemistry.com This would allow researchers to investigate how the specific placement of deuterium influences photochemical processes and reaction dynamics on incredibly short timescales. ultrafast-chemistry.com Such experiments could provide unprecedented detail on the flow of energy within the molecule and the precise movements of atoms during a chemical transformation.

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, this integration will be key to developing predictive models of its behavior.

Computational methods, such as Density Functional Theory (DFT) calculations, are already being used to understand the mechanisms of reactions involving similar catalytic systems. These calculations can help rationalize experimental observations, such as product selectivity and reaction rates. By modeling the reaction pathways for the formation and subsequent reactions of deuterated cyclohexenes, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

Future research will focus on developing more accurate and predictive computational models. This will involve using advanced theoretical approaches to calculate kinetic isotope effects, predict spectroscopic signatures, and model the interactions of this compound with catalysts or biological macromolecules. By refining these models against high-precision experimental data from techniques like MRR spectroscopy, scientists can create a robust predictive framework. This framework will accelerate the design of new experiments and the discovery of new applications for selectively deuterated compounds, enabling a more rational approach to catalyst design and mechanistic investigation.

Exploration of New Mechanistic Applications in Catalysis and Reaction Discovery

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms, a field where this compound is expected to find broader application. The deuterium kinetic isotope effect (DKIE), which is the change in reaction rate upon deuterium substitution, provides detailed information about bond-breaking and bond-forming steps. nih.gov

The selective deuteration of cyclohexene (B86901) has been used to probe the mechanisms of catalytic hydrogenation. researchgate.net For instance, studies have revealed complex processes such as reversible hydride insertion and allylic C-H activation during these reactions. researchgate.net this compound can be employed in a wider range of catalytic reactions, such as oxidation, to unravel the intricate steps involved. For example, in the oxidation of cyclohexane (B81311), understanding the role of different active sites on a catalyst is crucial for improving selectivity towards desired products like cyclohexanol (B46403) and cyclohexanone. researchgate.net Using specifically labeled substrates like this compound can help track the fate of specific hydrogen atoms, thereby clarifying the mechanism of C-H activation and subsequent functionalization. researchgate.net

Future explorations will involve using this compound as a mechanistic probe in newly discovered catalytic reactions. As chemists develop novel transformations, isotopically labeled substrates are essential for validating proposed mechanisms. This can lead to the optimization of reaction conditions, the design of more efficient catalysts, and the discovery of entirely new chemical reactivity. The insights gained from these studies will not only advance fundamental understanding but also contribute to the development of more selective and sustainable chemical processes. mdpi.com

Q & A

Basic Research Questions

Q. How can isotopic purity of Cyclohexene-4,4,5,5-D4 be verified in synthetic chemistry research?

- Methodological Answer : Isotopic purity is typically verified via bromination followed by GC-MS analysis. For example, bromine is added to this compound to form 1,2-dibromocyclohexane. The deuterium content is determined by analyzing the parent-Br ion peaks (m/z 167/165) in the mass spectrum. This method confirmed 99.8% deuterium incorporation in the 4,4,5,5 positions .

Q. What are the recommended storage conditions for this compound to maintain stability?

- Methodological Answer : The compound should be stored in a cool, dry environment, ideally under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Containers must be tightly sealed, and exposure to light should be minimized. Similar deuterated compounds are often stabilized with inhibitors like BHT (butylated hydroxytoluene) at ~100 ppm to prevent polymerization .

Q. How is this compound utilized as an intermediate in deuterium-labeling studies?

- Methodological Answer : Its deuterated structure enables tracking in reaction mechanisms, particularly in kinetic isotope effect (KIE) studies. For example, in bromination reactions, the isotopic mass difference between hydrogen and deuterium alters reaction rates, which can be quantified via GC-MS or NMR to elucidate mechanistic pathways .

Advanced Research Questions

Q. How does deuteration at the 4,4,5,5 positions influence conformational dynamics in computational studies?

- Methodological Answer : Density functional theory (DFT) calculations reveal that deuterium substitution affects chair-boat interconversion energy barriers. The increased mass of deuterium slightly elevates the activation energy for conformational changes (e.g., from 2A to 3A in cyclohexene derivatives), which can be modeled using b3lyp/6-31G(d) methods with thermal corrections for Gibbs free energy .

Q. What advanced techniques are suitable for studying kinetic isotope effects (KIE) in reactions involving this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and isotopic ratio monitoring are critical. For example, comparing reaction rates of deuterated vs. non-deuterated cyclohexene in bromination or epoxidation reactions allows precise measurement of KIE. Computational modeling (e.g., transition state theory) complements experimental data to validate mechanisms .

Q. How can this compound be employed in NMR spectroscopy to reduce signal interference?

- Methodological Answer : Deuterium’s lack of spin-½ nuclei eliminates signals in -NMR, simplifying spectra for adjacent protons. This is particularly useful in studying regioselective reactions, where non-deuterated protons (e.g., at positions 1, 2, or 3) can be analyzed without interference from deuterated positions. -NMR or -NMR may be used to directly probe deuterated sites .

Synthesis and Purification

Q. What strategies ensure high deuterium incorporation during this compound synthesis?

- Methodological Answer : Deuterium labeling is achieved via hydrogen-deuterium exchange using deuterated solvents (e.g., DO or CD) and catalysts (e.g., Pd/C under D gas). Alternatively, starting with deuterated precursors (e.g., cyclohexane-D) and selective dehydrogenation minimizes isotopic dilution. Post-synthesis purification via fractional distillation or column chromatography ensures ≥98 atom% D purity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and safety goggles. The compound is flammable; store away from ignition sources. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via approved waste facilities. Emergency protocols include eye rinsing with water for 15 minutes and seeking medical attention for prolonged exposure .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in deuterium content reported by suppliers vs. experimental results?

- Methodological Answer : Cross-validate using independent analytical methods. For instance, if a supplier claims 99.8% D content (via -NMR), replicate bromination-GC-MS assays (as in ). Contradictions may arise from isotopic scrambling during synthesis or storage; repeating analyses under controlled conditions (e.g., inert atmosphere) resolves such issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.